molecular formula C5H10N2O4 B7782840 Glycyl-dl-serine CAS No. 2789-31-3

Glycyl-dl-serine

Cat. No.: B7782840
CAS No.: 2789-31-3
M. Wt: 162.14 g/mol
InChI Key: BCCRXDTUTZHDEU-UHFFFAOYSA-N
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Description

Glycyl-dl-serine is a dipeptide composed of glycine and dl-serine. It is a small molecule that plays a significant role in various biochemical processes. Glycine is the simplest amino acid, while dl-serine is a racemic mixture of d-serine and l-serine, both of which are important in biological systems. This compound is often used in research to study protein structure and function, as well as in the synthesis of more complex peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyl-dl-serine can be synthesized using the mixed-anhydride method or the carbodiimide method. In the mixed-anhydride method, glycine is first converted to its mixed anhydride form using isobutyl chloroformate and triethylamine. This intermediate then reacts with dl-serine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions .

In the carbodiimide method, glycine and dl-serine are directly coupled using a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC). This reaction is also carried out in an organic solvent, and the product is purified by crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound often involves enzymatic methods due to their higher specificity and yield. One common method uses serine hydroxymethyltransferase, an enzyme that catalyzes the conversion of glycine and formaldehyde to serine. This enzyme can be isolated from various microorganisms and used in a bioreactor to produce this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Glycyl-dl-serine undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group in serine can be oxidized to form a keto group.

    Reduction: The keto group can be reduced back to a hydroxyl group.

    Substitution: The amino group in glycine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl group in serine forms a keto group, resulting in the formation of this compound ketone.

    Reduction: Reduction of the keto group regenerates the hydroxyl group, forming this compound.

    Substitution: Substitution reactions can introduce various functional groups into the molecule, forming derivatives of this compound.

Scientific Research Applications

Glycyl-dl-serine is widely used in scientific research due to its versatility and importance in various fields:

Mechanism of Action

The mechanism of action of glycyl-dl-serine involves its interaction with various enzymes and receptors in biological systems. It can act as a substrate for enzymes such as serine hydroxymethyltransferase, which catalyzes the conversion of glycine and formaldehyde to serine. This reaction is crucial in the synthesis of serine and other amino acids. Additionally, this compound can interact with receptors in the nervous system, influencing neurotransmission and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-dl-threonine
  • Glycyl-dl-valine
  • Glycyl-dl-methionine

Comparison

Glycyl-dl-serine is unique due to the presence of the hydroxyl group in serine, which imparts different chemical properties compared to other glycyl-dipeptides. For example, glycyl-dl-threonine also contains a hydroxyl group but has an additional methyl group, making it bulkier and less flexible. Glycyl-dl-valine and glycyl-dl-methionine lack the hydroxyl group, resulting in different reactivity and solubility properties .

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCRXDTUTZHDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80988392
Record name N-(2-Amino-1-hydroxyethylidene)serine
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Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Glycyl-Serine
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CAS No.

687-38-7, 7361-43-5, 82660-87-5, 2789-31-3
Record name Glycylserine
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Record name N-Glycyl-DL-serine
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Record name N-(2-Amino-1-hydroxyethylidene)serine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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